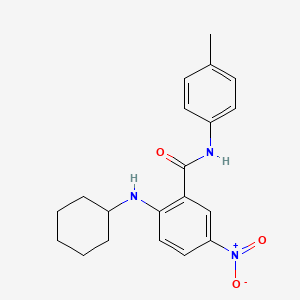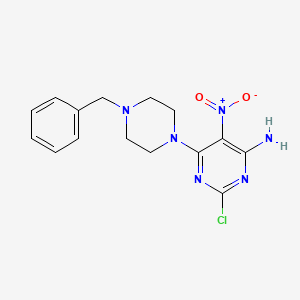![molecular formula C31H28N2O3 B12487983 1-benzyl-4-[3-(benzyloxy)phenyl]-3-methyl-4,6,7,8-tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one](/img/structure/B12487983.png)
1-benzyl-4-[3-(benzyloxy)phenyl]-3-methyl-4,6,7,8-tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-[3-(benzyloxy)phenyl]-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one is a complex organic compound that belongs to the class of chromeno-pyrazole derivatives
Preparation Methods
The synthesis of 1-benzyl-4-[3-(benzyloxy)phenyl]-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno-pyrazole core: This can be achieved through cyclization reactions involving appropriate starting materials such as benzyl phenyl ketones and hydrazine derivatives.
Introduction of the benzyl and benzyloxy groups: These groups can be introduced through nucleophilic substitution reactions using benzyl halides and benzyloxy halides.
Final modifications: Additional functional groups can be added through various organic reactions such as Friedel-Crafts acylation or alkylation.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-benzyl-4-[3-(benzyloxy)phenyl]-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzyl-4-[3-(benzyloxy)phenyl]-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[3-(benzyloxy)phenyl]-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
1-benzyl-4-[3-(benzyloxy)phenyl]-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one can be compared with other chromeno-pyrazole derivatives, such as:
1-benzyl-3-methyl-4H-chromeno[2,3-c]pyrazol-5-one: Lacks the benzyloxy group, which may affect its biological activity and chemical reactivity.
4-[3-(benzyloxy)phenyl]-3-methyl-4H-chromeno[2,3-c]pyrazol-5-one: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.
1-benzyl-4-[3-(benzyloxy)phenyl]-4H-chromeno[2,3-c]pyrazol-5-one: Lacks the methyl group, potentially altering its pharmacokinetic properties.
The uniqueness of 1-benzyl-4-[3-(benzyloxy)phenyl]-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H28N2O3 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
1-benzyl-3-methyl-4-(3-phenylmethoxyphenyl)-4,6,7,8-tetrahydrochromeno[2,3-c]pyrazol-5-one |
InChI |
InChI=1S/C31H28N2O3/c1-21-28-29(24-14-8-15-25(18-24)35-20-23-12-6-3-7-13-23)30-26(34)16-9-17-27(30)36-31(28)33(32-21)19-22-10-4-2-5-11-22/h2-8,10-15,18,29H,9,16-17,19-20H2,1H3 |
InChI Key |
BAAOHNPKLZNMPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(O2)CCCC3=O)C4=CC(=CC=C4)OCC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-dimethyl-9-(thiophen-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12487903.png)
![2-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12487907.png)


![2-methyl-6-(trifluoromethyl)-5H-pyrimido[1,2-b][1,2,4]triazine-3,8-dione](/img/structure/B12487937.png)
![5-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12487938.png)
![2-methylbutyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12487942.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]biphenyl-2-carboxamide](/img/structure/B12487946.png)
![N-[2-(4-chlorophenyl)ethyl]-5-fluoro-1H-indole-2-carboxamide](/img/structure/B12487947.png)

![Ethyl 5-[(3,4-diethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12487950.png)
![Methyl 3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12487952.png)
![2-(3-Bromophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12487956.png)
![5-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12487967.png)
